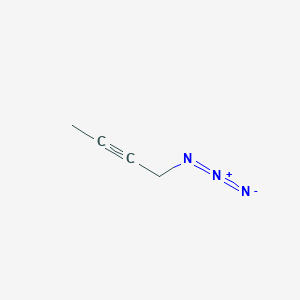

1-Azidobut-2-yne

描述

1-Azidobut-2-yne, also known as 1-ABY, is an organic compound with the molecular formula C4H5N312. It has gained significant attention in various fields of research and industry due to its unique physical and chemical properties12.

Synthesis Analysis

The synthesis of 1-Azidobut-2-yne is not explicitly mentioned in the search results. However, a related compound, 2′-azido modified RNA, is synthesized from 2′-amino precursors by a diazotransfer reaction3. This method could potentially be adapted for the synthesis of 1-Azidobut-2-yne.Molecular Structure Analysis

The molecular structure analysis of 1-Azidobut-2-yne is not directly available from the search results. However, techniques such as X-ray crystallography and 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) are commonly used for determining the molecular structure of small molecule compounds4.Chemical Reactions Analysis

The specific chemical reactions involving 1-Azidobut-2-yne are not detailed in the search results. However, chemical reactions generally involve changes in the rates of the forward and reverse reactions until they reach a state of equilibrium5.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 1-Azidobut-2-yne are not detailed in the search results. However, it is known that the physical properties of a compound, such as hardness, topography, and hydrophilicity, can influence its biological interactions7.科学研究应用

Scientific Research Applications of 1-Azidobut-2-yne

Vibrational Spectra and Conformational Analysis

- 1-Azidobut-2-yne exhibits diverse conformations, impacting its vibrational spectra and chemical properties. Gatial et al. (2000) studied its conformations and vibrational spectra, finding that it exists in five distinct conformations. This conformational flexibility is significant in understanding its chemical behavior and potential applications in various fields, including materials science and molecular engineering (Gatial et al., 2000).

Synthesis and Biological Activity in Pharmaceutical Research

- An azido derivative of paclobutrazol, synthesized for photoaffinity labeling, highlights the utility of azido compounds like 1-Azidobut-2-yne in creating bioactive molecules. Hallahan et al. (1988) demonstrated its binding to cytochrome P-450, emphasizing the role of azido compounds in medicinal chemistry and drug design (Hallahan et al., 1988).

Photoaffinity Labeling and Target Identification

- Azido-atrazine, a related azido compound, has been used in photoaffinity labeling to identify herbicide receptor proteins in chloroplast membranes. Pfister et al. (1981) utilized azido-atrazine to covalently attach radioactive inhibitors to thylakoid membranes, a method that could be mirrored in research using 1-Azidobut-2-yne for similar bioanalytical applications (Pfister et al., 1981).

Chemical Synthesis and Click Chemistry

- 1-Azidobut-2-yne's azido group makes it a prime candidate for use in click chemistry, a powerful tool in synthetic chemistry. Tornøe et al. (2002) demonstrated the utility of azides in copper(I)-catalyzed 1,3-dipolar cycloadditions, forming 1H-[1,2,3]-triazoles. This underscores the potential of 1-Azidobut-2-yne in facilitating rapid and selective chemical syntheses (Tornøe et al., 2002).

安全和危害

The safety data sheet (SDS) for 1-Azidobut-2-yne was not found in the search results. However, SDSs for other chemicals typically include information on hazards, safe handling and storage procedures, and first-aid measures89.

未来方向

The future directions for research on 1-Azidobut-2-yne are not explicitly mentioned in the search results. However, the compound’s unique physical and chemical properties suggest potential applications in various fields of research and industry12.

Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to the original sources or consult with a subject matter expert.

属性

IUPAC Name |

1-azidobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZESGWULSKETGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575992 | |

| Record name | 1-Azidobut-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azidobut-2-yne | |

CAS RN |

105643-77-4 | |

| Record name | 1-Azidobut-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)